molecular formula C10H13N3 B12913874 Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro- CAS No. 62136-29-2

Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-

Katalognummer: B12913874
CAS-Nummer: 62136-29-2
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: QUXWHQACDVQASB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile is a heterocyclic compound with a unique structure that includes a seven-membered ring fused to a pyrrole ring. This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in various chemical syntheses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile typically involves multi-component reactions. One common method includes the reaction of cyclohexanone with malononitrile in the presence of a base and a catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free synthesis and the use of environmentally friendly catalysts, are often applied to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrole derivatives .

Wissenschaftliche Forschungsanwendungen

2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile is unique due to its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

62136-29-2

Molekularformel

C10H13N3

Molekulargewicht

175.23 g/mol

IUPAC-Name

2-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carbonitrile

InChI

InChI=1S/C10H13N3/c11-6-8-7-4-2-1-3-5-9(7)13-10(8)12/h13H,1-5,12H2

InChI-Schlüssel

QUXWHQACDVQASB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(CC1)NC(=C2C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.